1-cyclopentyl-3-methyl-1H-pyrazol-5-amine
Overview
Description
The compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the regioselective formal [1 + 2 + 2] cycloaddition reaction, which can be used to construct 1,3,4-trisubstituted and 1,4,5-trisubstituted pyrazoles by using a traceless mediator such as 1-methylindazol-3-amine . Another approach involves a one-pot, three-component cyclocondensation of β-oxodithioester, amine, and hydrazine, which allows the synthesis of densely functionalized pyrazoles . Additionally, the acylation of heteroaromatic amines can lead to the formation of pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions followed by cyclization .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be complex and diverse. For instance, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine can yield different products depending on the aryl substituent, which affects the molecular structure through nucleophilic substitution or condensation followed by hydrolysis . The crystal structure of 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine synthesized under microwave irradiation reveals a coplanar pyridine ring .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions. The acylation of heteroaromatic amines, for example, can lead to the synthesis of new classes of triazolo and pyrazolo pyridine derivatives . The oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature can yield functionalized pyrazolo[1,5-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of an intramolecular N-H...N hydrogen bond and intermolecular C-H...O hydrogen bonds can lead to the formation of sheets or dimers in the crystal structure . The coordination properties of pyrazole-derived ligands have been examined through the synthesis of metal complexes, which show distorted tetrahedral coordination realized by nitrogen and oxygen or chlorine atoms . The physicochemical characteristics, IR, and 1H NMR spectra of these compounds are consistent with their molecular structures .
Scientific Research Applications
Synthesis and Characterization
1-cyclopentyl-3-methyl-1H-pyrazol-5-amine plays a role in the synthesis and characterization of various compounds. For instance, it is involved in the formation of N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine, a compound studied for its crystal structure and theoretical physical and chemical properties (Titi et al., 2020). Additionally, it serves as a key intermediate for the synthesis of novel pyrazolo[1,5-a]pyrimidines (El‐Mekabaty et al., 2017).
Biological Activity and Pharmaceutical Interest
This compound is integral to the development of molecules with potential biological activities. For example, it's used in the synthesis of tacrine analogs, evaluated for their acetylcholinesterase inhibitory activities, important for Alzheimer's disease research (Mahdavi et al., 2017). It also contributes to the creation of pyrazolo[3,4-b]pyridines, which are investigated for their potential biological functions (Gunasekaran et al., 2014).
Chemical Properties and Reactivity
The chemical properties and reactivity of this compound derivatives are extensively studied. For instance, research on the methylation of 5-amino-3-methylthio-1H-pyrazoles, which are crucial building blocks for various pyrazole derivatives, sheds light on its reactivity and structural implications (Ren et al., 2010).
Synthesis of Multicyclic Pyrazolo[3,4-b]pyridines
The compound also plays a role in multicyclic pyrazolo[3,4-b]pyridine synthesis. A four-component bicyclization strategy utilizing this compound derivatives allows the creation of diverse pyrazolo[3,4-b]pyridines, contributing to advances in organic synthesis and pharmaceutical research (Tu et al., 2014).
properties
IUPAC Name |
2-cyclopentyl-5-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-9(10)12(11-7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOPOOFSVGTODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389998 | |
Record name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30241-37-3 | |
Record name | 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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